Ethyl 2-[4-(difluoromethoxy)phenyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
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Overview
Description
Ethyl 2-[4-(difluoromethoxy)phenyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, substituted with a difluoromethoxyphenyl group and an ethyl ester group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of Ethyl 2-[4-(difluoromethoxy)phenyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core through a series of cyclization reactions. The difluoromethoxyphenyl group is then introduced via a nucleophilic substitution reaction, followed by esterification to form the ethyl ester group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
Ethyl 2-[4-(difluoromethoxy)phenyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: It has been investigated for its potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(difluoromethoxy)phenyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-[4-(difluoromethoxy)phenyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their potential as CDK2 inhibitors.
Triazolo[1,5-c]pyrimidine derivatives: These compounds also share structural similarities and have been explored for their biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
7167-04-6 |
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Molecular Formula |
C18H14F2N4O3S |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
ethyl 4-[4-(difluoromethoxy)phenyl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate |
InChI |
InChI=1S/C18H14F2N4O3S/c1-3-26-17(25)13-9(2)12-15-22-14(23-24(15)8-21-16(12)28-13)10-4-6-11(7-5-10)27-18(19)20/h4-8,18H,3H2,1-2H3 |
InChI Key |
GFFUILNKNUVFGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN3C2=NC(=N3)C4=CC=C(C=C4)OC(F)F)C |
Origin of Product |
United States |
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